molecular formula C5H10O B1310799 Ethyl propenyl ether CAS No. 928-55-2

Ethyl propenyl ether

Cat. No. B1310799
CAS RN: 928-55-2
M. Wt: 86.13 g/mol
InChI Key: XDHOEHJVXXTEDV-HWKANZROSA-N
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Description

Ethyl propenyl ether is a compound that falls within the category of ethers, which are organic compounds characterized by an oxygen atom connected to two alkyl or aryl groups. While the provided papers do not directly discuss this compound, they do provide insights into related ethers and their properties, which can be used to infer certain aspects about this compound.

Synthesis Analysis

The synthesis of ethers can be complex, involving multiple steps and various starting materials. For example, the synthesis of ethynyl end-capped ethers, such as those described in one of the papers, involves a three-step process and results in compounds that exhibit melting points followed by thermal polymerization . Although the specific synthesis of this compound is not detailed, similar synthetic strategies could potentially be applied.

Molecular Structure Analysis

The molecular structure of ethers like this compound is significant in determining their physical properties and reactivity. The infrared spectra of methyl and ethyl propenyl ethers have been recorded, providing evidence for the existence of different rotameric forms and conformations . These findings suggest that this compound may also exhibit conformational isomerism, which could affect its reactivity and physical properties.

Chemical Reactions Analysis

Ethers can undergo various chemical reactions, including those influenced by their molecular structure. For instance, the Claisen rearrangement of aryl propargyl ethers in poly(ethylene glycol) demonstrates how the presence of electron-donating or withdrawing groups can affect the outcome of the reaction . Similarly, this compound may participate in reactions that are sensitive to the electronic environment of the molecule.

Physical and Chemical Properties Analysis

The physical and chemical properties of ethers are closely related to their molecular structure. The study of vibration spectra and rotational isomerism in ethers like methyl propyl ether and ethyl propyl ether reveals that the stable conformations of these molecules are influenced by factors such as repulsive forces between nonbonded hydrogen atoms . Additionally, the reaction of ethyl propyl ether with OH radicals indicates that ethers can have significant atmospheric implications, with lifetimes affected by their reactivity with radicals .

Scientific Research Applications

Gasoline Improver

ETBE is highlighted as a promising gasoline improver, with studies focusing on its synthesis, economics, and impact on fuel blends. Research shows that increasing proportions of ETBE in fuel has little effect on both the average rate of combustion and its cyclic variability, suggesting its potential as a sustainable oxygenated fuel additive (Bardin et al., 2014).

Diesel Fuel Additives

Studies on diesel fuel have evaluated the effects of ether additives like ETBE and TAEE on physicochemical properties and engine performance. The findings indicate that ethers act as cosolvents of ethanol in diesel, altering characteristics such as volatility and cetane number, which impacts fuel performance (Menezes et al., 2006).

Battery Technology

Research on lithium/sulfur batteries has explored the use of fluorinated ether (e.g., ethyl 1,1,2,2-tetrafluoroethyl ether) as electrolyte solvent. This solvent enhances stability and improves electrochemical performance, highlighting the role of ethers in developing advanced battery technologies (Lu et al., 2015).

Impact on Soil Ecology

The presence of ETBE and TAME (tert-amyl methyl ether) in soil has been shown to affect the dynamics of inorganic nitrogen, suggesting that these compounds can influence soil nitrification processes. This indicates the environmental implications of ethers used as gasoline additives (Bartling et al., 2010).

Biomedical Applications

Poly(ether-ether) and poly(ether-ester) block copolymers have found applications in drug delivery, gene therapy, and tissue engineering due to their biocompatibility and safety. These materials are being developed for active targeting theranostic systems, indicating the versatility of ethers in biomedical fields (He et al., 2016).

Safety and Hazards

Ethyl propenyl ether is highly flammable and its vapors may form explosive mixtures with air . It may cause significant irritation and can be ignited under almost all ambient temperature conditions . It is normally stable, even under fire conditions . Inhalation or contact with material may irritate or burn skin and eyes . Fire may produce irritating, corrosive and/or toxic gases . Vapors may cause dizziness or asphyxiation .

properties

IUPAC Name

(E)-1-ethoxyprop-1-ene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10O/c1-3-5-6-4-2/h3,5H,4H2,1-2H3/b5-3+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDHOEHJVXXTEDV-HWKANZROSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC=CC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCO/C=C/C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

86.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

928-55-2, 4696-26-8
Record name Propenyl ethyl ether
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000928552
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Propenyl ethyl ether, (E)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004696268
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-ethoxypropene
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.011.979
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name 1-PROPENYL ETHYL ETHER, (E)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JH817DUE12
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Q & A

Q1: What are the structural characteristics of Ethyl Propenyl Ether?

A: this compound (full name, please avoid abbreviations) has the molecular formula C5H10O and a molecular weight of 86.13 g/mol. While spectroscopic data is not extensively covered in the provided abstracts, [] explores the infrared spectra and conformation of methyl and ethyl propenyl ethers, offering insights into its structural properties.

Q2: How does the cis/trans isomerism of this compound affect its polymerization?

A: Research indicates that the cis and trans isomers of this compound exhibit different behaviors during cationic polymerization. Specifically, when polymerized with BF3O(C2H5)2 at -78°C, the trans isomer consistently forms stereoregular polymers with threo-meso structures, irrespective of the s-substituents present. Conversely, the cis isomer can yield polymers with threo-meso, racemic, and occasionally erythro-meso structures under the same conditions [, ]. This difference highlights the significant role of stereochemistry in polymer formation. Further investigation reveals that poly(this compound) derived from a trans-rich monomer mixture is crystalline, while a cis-rich mixture results in an amorphous polymer []. This difference in physical properties further underscores the impact of isomerism on the polymer characteristics.

Q3: Can this compound be used to synthesize block copolymers, and if so, how?

A: Yes, research demonstrates the successful synthesis of block copolymers using this compound. Notably, living cationic polymerization of both cis and trans isomers of this compound has been employed to create block copolymers with isobutyl vinyl ether []. This approach leverages the controlled nature of living polymerization to achieve desired polymer architectures and compositions.

Q4: What is the significance of studying the acetal addition reaction with this compound?

A: Investigating the stereochemistry of acetal addition to this compound serves as a valuable model for understanding the cationic polymerization of propenyl ethers in general []. By analyzing the diastereomers formed in the acetal adducts, researchers can gain insights into the mechanisms of double bond opening and monomer addition during polymerization. This knowledge is crucial for controlling and predicting polymer structure and properties.

Q5: How does this compound behave in [2+2] cycloaddition reactions?

A: Research shows that pentacarbonyl(thiobenzaldehyde)tungsten and pentacarbonyl(selenobenzaldehyde)tungsten can undergo a thermal [2 + 2] cycloaddition with this compound []. This reaction leads to the formation of highly substituted transition metal-coordinated thietanes and selenetanes. Importantly, the addition is highly regio- and stereospecific, highlighting the controlled nature of this reaction and its potential for synthesizing specific cyclic compounds.

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